![molecular formula C19H24BrN7O2 B4362353 4-({[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4362353.png)
4-({[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide
Overview
Description
4-({[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic compound with unique structural features and potential applications across various scientific fields. The presence of the adamantyl group and the triazole moiety within the same molecule contributes to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formation of Intermediate Triazole: The synthesis begins with the formation of 3-bromo-1H-1,2,4-triazole through a bromination reaction of 1,2,4-triazole.
Incorporation of the Adamantyl Group: The 3-bromo-1H-1,2,4-triazole undergoes a nucleophilic substitution reaction with 1-adamantylamine to form a stable intermediate.
Formation of Final Compound: The intermediate is then reacted with ethyl pyrazole-3-carboxylic acid in the presence of a coupling agent (e.g., EDC or DCC) to yield the target compound.
Industrial Production Methods: Industrially, the synthesis can be optimized by employing high-throughput techniques and continuous flow reactors to ensure high yield and purity. Robust purification techniques like crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the triazole moiety.
Reduction: Reduction of the compound can be achieved at the carboxamide group.
Substitution: The bromine atom in the triazole ring can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Employment of reducing agents such as lithium aluminum hydride.
Substitution: Typical conditions include the use of nucleophiles like alkyl amines or thiols.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to primary amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in organic synthesis due to its reactive functional groups.
Biology: It has potential use in biochemical research as a molecular probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the realm of anti-cancer and antimicrobial therapies.
Industry: The compound is being investigated for its use in the development of new materials and coatings due to its unique structural properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The adamantyl group enhances lipophilicity and facilitates membrane permeability, allowing the compound to reach intracellular targets. The triazole moiety participates in hydrogen bonding and π-π stacking interactions, contributing to its binding affinity.
Molecular Targets and Pathways:
Interaction with enzyme active sites, inhibiting enzymatic activity.
Modulation of receptor-ligand interactions, altering signal transduction pathways.
Comparison with Similar Compounds
4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide
4-({[3-(3-methyl-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide
Uniqueness: The bromo-substituted triazole in the compound enhances reactivity and offers unique synthetic opportunities compared to its chloro and methyl analogs
Properties
IUPAC Name |
4-[[3-(3-bromo-1,2,4-triazol-1-yl)adamantane-1-carbonyl]amino]-1-ethylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN7O2/c1-2-26-8-13(14(24-26)15(21)28)23-16(29)18-4-11-3-12(5-18)7-19(6-11,9-18)27-10-22-17(20)25-27/h8,10-12H,2-7,9H2,1H3,(H2,21,28)(H,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWWQTMNVOZTSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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